molecular formula C21H18BrN3O B11685672 N-(4-bromobenzyl)-1-(4-methoxyphenyl)-1H-benzimidazol-5-amine CAS No. 337925-61-8

N-(4-bromobenzyl)-1-(4-methoxyphenyl)-1H-benzimidazol-5-amine

Cat. No.: B11685672
CAS No.: 337925-61-8
M. Wt: 408.3 g/mol
InChI Key: JFIVTZMAXDALFV-UHFFFAOYSA-N
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Description

N-(4-bromobenzyl)-1-(4-methoxyphenyl)-1H-benzimidazol-5-amine is a complex organic compound with a unique structure that includes a benzimidazole core, a bromobenzyl group, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromobenzyl)-1-(4-methoxyphenyl)-1H-benzimidazol-5-amine typically involves multiple steps, starting with the preparation of the benzimidazole core. One common method involves the condensation of o-phenylenediamine with an appropriate aldehyde or carboxylic acid derivative. The bromobenzyl and methoxyphenyl groups are then introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromobenzyl)-1-(4-methoxyphenyl)-1H-benzimidazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Alkyl halides or aryl halides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or aryl groups.

Scientific Research Applications

N-(4-bromobenzyl)-1-(4-methoxyphenyl)-1H-benzimidazol-5-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases like cancer and bacterial infections.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-(4-bromobenzyl)-1-(4-methoxyphenyl)-1H-benzimidazol-5-amine involves its interaction with specific molecular targets. In medicinal applications, it may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-bromobenzyl)-4-chloro-N-(4-methoxyphenyl)benzamide
  • 4-Bromobenzyl-(4-methoxyphenyl)ether

Uniqueness

N-(4-bromobenzyl)-1-(4-methoxyphenyl)-1H-benzimidazol-5-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and bioactivity, making it valuable for specific applications.

Properties

CAS No.

337925-61-8

Molecular Formula

C21H18BrN3O

Molecular Weight

408.3 g/mol

IUPAC Name

N-[(4-bromophenyl)methyl]-1-(4-methoxyphenyl)benzimidazol-5-amine

InChI

InChI=1S/C21H18BrN3O/c1-26-19-9-7-18(8-10-19)25-14-24-20-12-17(6-11-21(20)25)23-13-15-2-4-16(22)5-3-15/h2-12,14,23H,13H2,1H3

InChI Key

JFIVTZMAXDALFV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C=NC3=C2C=CC(=C3)NCC4=CC=C(C=C4)Br

Origin of Product

United States

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